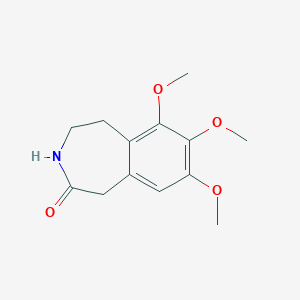

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

7,8,9-trimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-10-6-8-7-11(15)14-5-4-9(8)12(17-2)13(10)18-3/h6H,4-5,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOASJAGIOFJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCNC(=O)CC2=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trimethoxybenzaldehyde and an amine derivative, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8-Trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy groups or other positions on the benzazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

6,7,8-Trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells . It may also interact with receptors and signaling pathways involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Ivabradine (Procoralan®)

- Structure: 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one .

- Key Differences: Incorporates a bicyclo[4.2.0]octa-1,3,5-trienyl group and dimethylamino-propyl chain, enhancing selectivity for hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

- Application : Clinically used for chronic angina and heart failure by inhibiting cardiac pacemaker $I_f$ currents .

3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

LY450139 (Semagacestat)

- Structure: (N)-((S)-2-Hydroxy-3-methylbutyryl)-1-(L-alaninyl)-(S)-amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one dihydrate .

- Key Differences : Contains a hydroxy-methylbutyryl-alaninyl side chain, enabling γ-secretase inhibition.

- Application : Investigated for Alzheimer’s disease but discontinued due to adverse effects .

1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one

- Structure : Substituted with a 3-hydroxypropyl group at position 3 and dimethoxy groups at positions 7 and 8 .

- Key Differences : Reduced methoxy substitution (two vs. three groups) alters electronic properties and binding affinity.

- Application : Studied for cardiovascular and neurological effects .

Pharmacological and Functional Comparison

Key Findings from Research

Synthetic Utility : The 6,7,8-trimethoxy derivative’s rigid structure facilitates stereoselective synthesis of ivabradine, as confirmed by crystallographic studies .

Biological Activity : Methoxy groups enhance lipid solubility and membrane permeability, but excessive substitution (e.g., three methoxy groups) may reduce target specificity compared to ivabradine’s bicyclic system .

Pharmacokinetics : LY450139’s polar side chain improves blood-brain barrier penetration but increases off-target effects, leading to clinical failure .

Biologische Aktivität

6,7,8-Trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzazepine core with three methoxy groups that may influence its biological activity.

Cytotoxicity

Recent studies have indicated that derivatives of benzazepine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:

- HepG2 Cells : A study demonstrated that related compounds showed IC50 values ranging from 1.38 to 3.21 μM when tested against HepG2 cells (human liver cancer cells) . This suggests a strong potential for further development in cancer therapy.

The mechanism by which this compound induces cytotoxicity appears to involve the modulation of apoptotic pathways. Specifically:

- Apoptosis Induction : Compounds similar to this benzazepine derivative have been shown to increase levels of pro-apoptotic proteins (such as p53 and Bax) while decreasing anti-apoptotic proteins (like Bcl-2) . This shift promotes apoptosis in cancer cells.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. It has been suggested that benzazepine derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Data Summary

| Activity | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 1.38 - 3.21 | Induction of apoptosis via p53 and Bax |

| Anti-inflammatory | Various | N/A | Inhibition of inflammatory mediators |

Case Studies

- Study on Apoptotic Pathways : A study investigated the apoptotic effects of a structurally similar compound on HepG2 cells. The results indicated a significant increase in early and late apoptosis markers after treatment with the compound .

- Cytotoxic Evaluation : Another research effort focused on synthesizing new benzazepine derivatives and evaluating their cytotoxicity across different cancer cell lines. The findings highlighted the potential for these compounds in targeted cancer therapies .

Q & A

Q. How to optimize stability studies for trimethoxybenzazepinones under physiological conditions?

- pH-dependent degradation : Incubate compounds in buffers (pH 1.2–7.4) and analyze via UPLC-PDA .

- Light/heat stress testing : Expose samples to ICH Q1B guidelines (e.g., 6000 lx/h at 40°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.